3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a methoxybenzyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine or triethylamine.
Attachment of the Methoxybenzyl Moiety: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl sulfone derivatives: Compounds with similar sulfonyl groups.
Methoxybenzyl quinoline derivatives: Compounds with similar quinoline and methoxybenzyl moieties.
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, also referred to as C769-1688, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C24H21ClN2O3S
- Molar Mass : 478.99 g/mol
- CAS Number : 339103-25-2
- Density : 1.299 g/cm³ (predicted)
- Boiling Point : 662.3 °C (predicted)
- pKa : 1.71 (predicted)
The compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The sulfonyl group can act as a reactive site that interacts with nucleophilic residues in proteins, potentially leading to enzyme inhibition or receptor modulation. This interaction is critical for its proposed therapeutic effects, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activities. Specifically, the presence of the methoxyphenyl group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that C769-1688 demonstrates moderate to high activity against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. C769-1688 was evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Studies revealed that it possesses sub-micromolar activity against both chloroquine-sensitive and resistant strains.
Strain | IC50 (μM) | Selectivity Index |
---|---|---|
Chloroquine-sensitive (3D7) | 0.045 | >100 |
Chloroquine-resistant (K1) | 0.028 | >150 |
Study 1: Synthesis and Evaluation
A study published in Medicinal Chemistry synthesized various quinoline derivatives, including C769-1688, and evaluated their antimalarial activity. The results indicated that modifications at the 6-position of the quinoline ring significantly enhanced potency against drug-resistant strains of P. falciparum .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment against mammalian cell lines (HepG2, HEK293), C769-1688 showed promising selectivity with an EC50 greater than 5 μM, indicating low toxicity at therapeutic concentrations . This selectivity is crucial for developing safe therapeutic agents.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-12-22-21(13-16)24(27-14-17-4-8-19(30-2)9-5-17)23(15-26-22)31(28,29)20-10-6-18(25)7-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPREXUTECSGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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